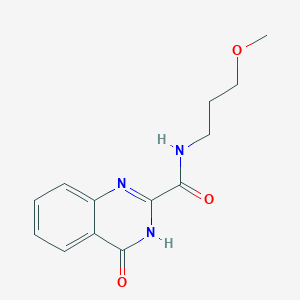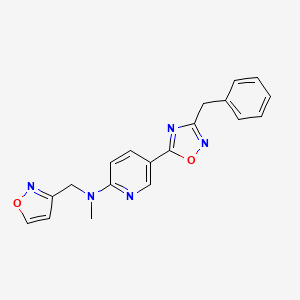
N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.
作用機序
The mechanism of action of N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves the inhibition of certain enzymes and pathways involved in inflammation and cancer. It has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins which contribute to inflammation. It has also been found to inhibit the PI3K/Akt/mTOR pathway which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide in lab experiments include its potential in various scientific fields, its ease of synthesis, and its relatively low cost. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For the study of N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide include further investigation of its potential in various scientific fields such as neurodegenerative diseases and cancer. Additionally, the development of more potent analogs with improved solubility and reduced toxicity is an area of interest. The use of this compound in combination therapy with other drugs is also an area of potential research. Finally, the study of the compound's pharmacokinetics and pharmacodynamics in vivo is an area of ongoing research.
In conclusion, this compound is a chemical compound with significant potential in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its potential in various scientific fields.
合成法
The synthesis method of N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves the reaction of 2-aminobenzamide with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product which is then purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as HPLC and NMR.
科学的研究の応用
N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been extensively studied for its potential in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(3-methoxypropyl)-4-oxo-3H-quinazoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-19-8-4-7-14-13(18)11-15-10-6-3-2-5-9(10)12(17)16-11/h2-3,5-6H,4,7-8H2,1H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZAAQJLJWBRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-iodo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073674.png)
![2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073677.png)
![2-chloro-N-[2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B6073684.png)
![N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6073689.png)
![5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B6073695.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-nitrobenzamide](/img/structure/B6073704.png)
![N-(4-chloro-3-{[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}phenyl)-2-methylacrylamide](/img/structure/B6073712.png)


![N,2,2,6,6-pentamethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinamine](/img/structure/B6073740.png)
![2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6073761.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6073770.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(3,4-dimethylphenyl)hydrazinecarbothioamide]](/img/structure/B6073789.png)

